1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the pyridinyl group: This step involves the coupling of the pyrazine ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Introduction of the chlorophenyl group: This can be done through nucleophilic substitution reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea
- 1-(3-Chlorophenyl)-3-(pyridin-3-yl)urea
- 1-(3-Chlorophenyl)-3-(pyridin-4-yl)urea
Uniqueness
1-(3-Chlorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is unique due to the presence of both the pyrazine and pyridine rings, which can confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-2-1-3-14(10-13)23-17(24)22-11-15-16(21-9-8-20-15)12-4-6-19-7-5-12/h1-10H,11H2,(H2,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFYVBVZPFXBOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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